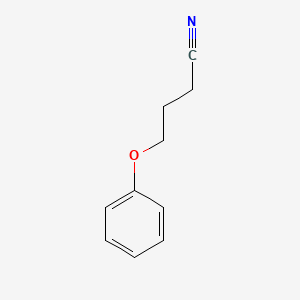

4-phenoxybutanenitrile

CAS No.: 2243-43-8

Cat. No.: VC3876711

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243-43-8 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 4-phenoxybutanenitrile |

| Standard InChI | InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |

| Standard InChI Key | ZOLWCAUQCGRDGA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCCCC#N |

| Canonical SMILES | C1=CC=C(C=C1)OCCCC#N |

| Boiling Point | 288.0 °C |

| Melting Point | 45.5 °C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Phenoxybutanenitrile consists of a phenyl group linked via an ether oxygen to a four-carbon aliphatic chain terminating in a nitrile moiety. The IUPAC name, 4-phenoxybutanenitrile, reflects this arrangement, while its SMILES notation (C1=CC=C(C=C1)OCCCC#N) confirms the connectivity . The presence of both aromatic (phenoxy) and polar (nitrile) groups imparts dual reactivity, enabling participation in nucleophilic substitutions and cycloadditions .

Spectroscopic and Computational Data

-

NMR: Proton NMR spectra reveal distinct signals for the phenyl ring (δ 6.8–7.5 ppm), methylene groups adjacent to the ether (δ 3.5–4.0 ppm), and nitrile-bearing carbon .

-

IR: Strong absorption at ~2250 cm⁻¹ corresponds to the C≡N stretch, while ether C-O-C vibrations appear near 1250 cm⁻¹ .

-

Mass Spectrometry: The molecular ion peak at m/z 177.20 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the ether and nitrile groups .

Synthesis Methodologies

Catalytic Cyanation

Alternative routes employ ruthenium catalysts to couple phenol with butyric acid and sodium cyanide, though yields are lower (50–60%) . This method is less favored due to handling challenges with cyanide reagents.

Table 1: Synthesis Routes for 4-Phenoxybutanenitrile

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Phenol, 4-Bromobutyronitrile, K₂CO₃ | DMF, 120°C, 12 h | 70–85 | |

| Catalytic Cyanation | Phenol, NaCN, Ru Catalyst | Aqueous, 80°C | 50–60 |

Physicochemical Properties

-

Solubility: Slightly soluble in water (0.1 g/L at 25°C), miscible with ethanol, ethyl acetate, and dichloromethane .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, yielding 4-phenoxybutanoic acid .

-

Hazard Profile: Classified as a skin and eye irritant (GHS Category 2/2A); requires PPE (gloves, goggles) and ventilation during handling .

Applications in Organic Synthesis

Intermediate for Heterocycles

4-Phenoxybutanenitrile undergoes cyclization to form indole and quinoline derivatives. For example, treatment with KOH in DMSO generates 2-(3-oxoindolin-2-ylidene)acetonitriles, valuable in antimycobacterial drug development .

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed couplings, enabling access to biaryl structures. In one study, Suzuki-Miyaura reactions with arylboronic acids yielded 4-phenoxybenzamide derivatives (85–90% yield) .

Catalytic Hydration and Deuteration

Manganese pincer complexes catalyze the hydration of 4-phenoxybutanenitrile to 4-phenoxybutanamide, while deuteration with D₂O introduces deuterium at the α-position (89–98% deuteration) . This is critical for isotopic labeling in pharmacokinetic studies.

Recent Advances and Comparative Analysis

Mechanistic Insights

UV-vis studies reveal that copper initiates radical pathways in 4-phenoxybutanenitrile transformations, enabling C-H functionalization under mild conditions .

Table 2: Functional Analogues of 4-Phenoxybutanenitrile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume